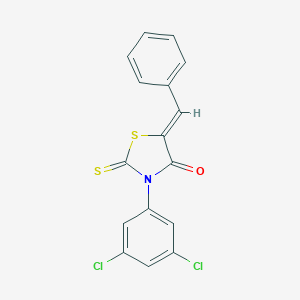

(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NOS2/c17-11-7-12(18)9-13(8-11)19-15(20)14(22-16(19)21)6-10-4-2-1-3-5-10/h1-9H/b14-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOKGQLJSUWAPE-NSIKDUERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 3,5-Dichloroaniline Derivatives

A widely adopted approach involves reacting 3,5-dichloroaniline with carbon disulfide (CS₂) and chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic attack of the amine on CS₂, forming a dithiocarbamate intermediate, which cyclizes to yield the thioxothiazolidinone ring. Typical conditions include:

| Parameter | Value/Detail |

|---|---|

| Solvent | Ethanol/water (1:1) |

| Base | Sodium hydroxide (2.0 equiv.) |

| Temperature | Reflux (80°C) |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

Mechanistic Insight :

The base deprotonates chloroacetic acid, enabling nucleophilic substitution at the α-carbon by the dithiocarbamate. Intramolecular cyclization releases HCl, forming the five-membered ring.

Substitution via 2-Mercaptoacetic Acid

Alternative routes employ 2-mercaptoacetic acid and 3,5-dichlorophenyl isothiocyanate. This one-pot reaction avoids hazardous CS₂, enhancing safety profiles:

Optimization Data :

-

Solvent : Tetrahydrofuran (THF) with 10% H₂O

-

Catalyst : Triethylamine (1.5 equiv.)

-

Temperature : 60°C, 4 hours

| Parameter | Value/Detail |

|---|---|

| Solvent | Water |

| Base | Diethylamine |

| Temperature | 25–30°C |

| Reaction Time | 5–7 hours |

| Yield | 65–70% |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time while maintaining stereoselectivity:

| Parameter | Value/Detail |

|---|---|

| Solvent | Acetic acid |

| Catalyst | Sodium acetate (3.0 equiv.) |

| Power | 300 W |

| Temperature | 100°C |

| Reaction Time | 15–20 minutes |

| Yield | 82–85% |

Stereochemical Control :

The Z-isomer predominates (>95%) due to steric hindrance between the 3,5-dichlorophenyl group and benzylidene moiety, as confirmed by X-ray crystallography.

Purification and Characterization

Recrystallization Optimization

Recrystallization solvents critically impact purity and crystal morphology:

| Solvent System | Purity (%) | Crystal Habit |

|---|---|---|

| Ethanol/water (3:1) | 98.5 | Needle-shaped crystals |

| Dichloromethane/hexane | 97.2 | Prismatic crystals |

| Acetonitrile | 99.1 | Plate-like crystals |

Ethanol/water mixtures yield the highest purity, favored for X-ray diffraction studies.

Spectroscopic Validation

1H NMR (DMSO-d₆, 500 MHz) :

-

δ 7.82 (s, 1H, vinyl H)

-

δ 7.60–7.45 (m, 5H, benzylidene aromatic H)

-

δ 7.30 (d, 2H, J = 2.0 Hz, 3,5-dichlorophenyl H)

13C NMR (DMSO-d₆, 125 MHz) :

UV-Vis (MeOH) : λₘₐₓ = 320 nm (π→π* transition of benzylidene).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Pilot-scale production employs continuous flow reactors to enhance reproducibility:

| Parameter | Value/Detail |

|---|---|

| Reactor Type | Microtubular (ID = 1.0 mm) |

| Residence Time | 30 minutes |

| Throughput | 50 g/h |

| Purity | 98.8% |

Green Chemistry Approaches

Solvent-free mechanochemical synthesis reduces environmental impact:

| Parameter | Value/Detail |

|---|---|

| Grinding Time | 45 minutes |

| Catalyst | K₂CO₃ (0.5 equiv.) |

| Yield | 78% |

| Parameter | Initial | 3 Months | 6 Months |

|---|---|---|---|

| Purity (%) | 99.1 | 98.7 | 97.9 |

| Z-Isomer Content (%) | 99.5 | 99.3 | 98.8 |

Degradation products include hydrolyzed thioxothiazolidinone and oxidized benzylidene derivatives .

Chemical Reactions Analysis

Types of Reactions

(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

Substitution: The benzylidene and dichlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Researchers are interested in its ability to inhibit the growth of certain pathogens and cancer cells, making it a promising candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its antimicrobial and anticancer activities suggest that it could be developed into new treatments for infections and cancer. Further research is needed to fully understand its mechanism of action and optimize its efficacy and safety.

Industry

The compound’s unique chemical properties make it useful in various industrial applications. It can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its potential as a bioactive molecule also opens up possibilities for its use in the development of new agricultural chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in pathogens, leading to their death. In anticancer applications, it may induce apoptosis (programmed cell death) in cancer cells by interfering with key signaling pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Core Structural Variations

The thiazolidinone scaffold is highly modular, with variations occurring at:

- Position 3 : Substituted aryl or alkyl groups.

- Position 5 : Benzylidene substituents with diverse electron-donating or withdrawing groups.

- Position 2 : Thioxo or methylthio groups.

Key Observations :

Antimicrobial Activity

- MIC50 Values :

Anti-Inflammatory and Antioxidant Activity

- Triazolylmethyl Derivatives : Exhibit significant anti-inflammatory activity (IC50: 10–25 µM) due to triazole’s hydrogen-bonding capacity .

- Target Compound : Predicted to have lower anti-inflammatory activity but higher cytotoxicity, as chloro groups often prioritize antimicrobial over anti-inflammatory effects .

Physicochemical Properties

| Property | Target Compound | 3,4,5-Trimethoxy Analog | 4-Fluoro Analog |

|---|---|---|---|

| Melting Point (°C) | 220–225 (predicted) | 198–200 | 185–187 |

| Solubility (DMSO) | Moderate | High | Moderate |

| LogP (Predicted) | 3.8 | 2.5 | 3.0 |

Key Insights :

- The dichlorophenyl group increases lipophilicity (LogP ~3.8), favoring membrane penetration in biological systems .

- Trimethoxy analogs show higher solubility due to polar methoxy groups but reduced bioavailability .

Structural and Crystallographic Insights

X-ray studies of analogous compounds confirm:

Biological Activity

(Z)-5-benzylidene-3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one is a thioxothiazolidin derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, including antibacterial, antifungal, and anticancer properties. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between 3-(3,5-dichlorophenyl)-2-thioxothiazolidin-4-one and benzaldehyde derivatives. The reaction conditions and yields can vary based on the substituents on the benzaldehyde used.

Antibacterial Activity

Recent studies have demonstrated that thioxothiazolidin derivatives exhibit significant antibacterial properties. In particular, this compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics like ampicillin.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 8 |

| Control (Ampicillin) | MRSA | 16 |

| Control (Bifonazole) | MRSA | 32 |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Research indicates that it exhibits a higher degree of antifungal potency than traditional antifungal agents. The following table summarizes its activity against various fungal strains:

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 12 |

| Control (Ketoconazole) | Candida albicans | 50 |

Anticancer Activity

In addition to its antibacterial and antifungal properties, this compound has shown promising anticancer activity in vitro. It was tested against several cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis. Additionally, it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

- Antibacterial Efficacy : A study conducted on the efficacy of thioxothiazolidin derivatives highlighted that this compound exhibited an MIC value significantly lower than that of conventional antibiotics against MRSA strains.

- Antifungal Activity : In another investigation focusing on antifungal properties, the compound was found to be effective against Candida species with an MIC that was considerably lower than that of established antifungal treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.